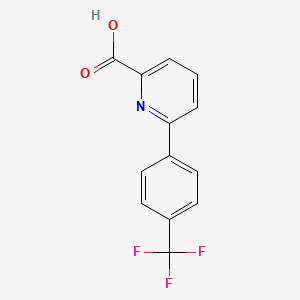

6-(4-(Trifluoromethyl)phenyl)picolinic acid

Description

Properties

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAJBPRCHPGONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647074 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924817-68-5 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(4-(Trifluoromethyl)phenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to 6-(4-(trifluoromethyl)phenyl)picolinic acid, a key building block in the development of pharmaceuticals and agrochemicals. The synthesis is primarily achieved through a two-step process involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in laboratory-scale production.

Introduction

This compound is a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The picolinic acid scaffold is a versatile chelating agent and a common structural motif in bioactive compounds. A reliable and scalable synthesis of this molecule is therefore crucial for further research and development. The most convergent and widely adopted synthetic strategy involves the formation of the key carbon-carbon bond between the pyridine and phenyl rings via a Suzuki-Miyaura coupling, followed by the unmasking of the carboxylic acid functionality.

Synthetic Pathway Overview

The synthesis of this compound is efficiently accomplished in two primary steps, starting from commercially available materials. The overall transformation is depicted below:

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-(4-(trifluoromethyl)phenyl)picolinate

This procedure outlines a representative method for the palladium-catalyzed cross-coupling of methyl 6-chloropicolinate with 4-(trifluoromethyl)phenylboronic acid. The conditions are based on established protocols for Suzuki-Miyaura reactions involving heteroaryl halides.[1][2][3]

Workflow Diagram:

References

- 1. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on the Mechanism of Action for 6-(4-(trifluoromethyl)phenyl)picolinic Acid

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the mechanism of action, cellular targets, or signaling pathways for the compound 6-(4-(trifluoromethyl)phenyl)picolinic acid.

This inquiry sought to produce an in-depth technical guide for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visualizations of its biological activity. However, the search results indicate that this particular molecule is primarily listed in chemical supplier catalogs and is mentioned in broad patent claims without specific biological data or detailed mechanistic studies.

Therefore, it is not possible to provide the requested in-depth guide, including data tables, experimental methodologies, or signaling pathway diagrams, as no published research appears to exist for this specific compound.

While direct information is unavailable, it is possible to provide a high-level overview of the potential biological activities of related compounds, which may offer some context for future research. This includes the activities of the core picolinic acid structure and compounds containing a trifluoromethylphenyl moiety.

Picolinic Acid: A Tryptophan Metabolite with Diverse Biological Roles

Picolinic acid is an endogenous metabolite of the amino acid tryptophan. Research has shown it to possess a range of biological activities, including:

-

Immunomodulatory Effects: Picolinic acid can influence the immune system by affecting T-cell proliferation and macrophage activation.

-

Antiviral Properties: Some studies have demonstrated that picolinic acid exhibits broad-spectrum antiviral activity against enveloped viruses.

-

Neurological Activity: As a metabolite in the kynurenine pathway, picolinic acid is studied in the context of neuroinflammatory and neurodegenerative diseases.

Trifluoromethylphenyl Moiety in Drug Discovery

The trifluoromethylphenyl group is a common feature in many biologically active molecules and is often incorporated into drug candidates to enhance properties such as:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic degradation of the molecule, leading to a longer half-life in the body.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, potentially enhancing its binding to target proteins.

-

Lipophilicity: This group can increase the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Compounds containing a trifluoromethylphenyl group have been developed as inhibitors of various enzymes and signaling pathways, including:

-

mTOR Inhibitors: A notable example is Torin1, a potent and selective inhibitor of the mTOR kinase, which plays a central role in cell growth and proliferation.

-

HPPD Inhibitors: Certain herbicides with this moiety function by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in amino acid metabolism.

-

Nrf2 Activators: Some molecules with this feature can activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.

In-Depth Technical Guide: Biological Activity of 6-(4-(trifluoromethyl)phenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-(4-(trifluoromethyl)phenyl)picolinic acid is limited in publicly available literature. This guide synthesizes information from structurally related compounds, including 6-aryl-picolinic acids and molecules containing a trifluoromethylphenyl moiety, to infer potential biological activities, mechanisms of action, and relevant experimental protocols. The presented data should be considered representative of this chemical class and not specific to this compound itself.

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethylphenyl group can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide explores the potential biological activities of this compound, focusing on two primary areas of investigation for related compounds: anticancer and herbicidal activities.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally analogous compounds, this compound may exhibit the following biological effects:

Anticancer Activity

The picolinamide scaffold, a derivative of picolinic acid, is present in compounds developed as kinase inhibitors. Specifically, derivatives of picolinamide have been investigated as inhibitors of Aurora B kinase, a key regulator of mitosis. Overexpression of Aurora B kinase is common in various cancers, making it an attractive target for cancer therapy.

Potential Mechanism of Action: Aurora B Kinase Inhibition

This compound, or its amide derivatives, could potentially bind to the ATP-binding pocket of Aurora B kinase, inhibiting its activity. This inhibition would disrupt the proper segregation of chromosomes during mitosis, leading to polyploidy and ultimately inducing apoptosis in cancer cells. The trifluoromethylphenyl group may contribute to favorable binding interactions within the hydrophobic regions of the kinase's active site.

Caption: Potential inhibition of Aurora B kinase by this compound, leading to mitotic disruption and apoptosis.

Herbicidal Activity

Picolinic acid and its derivatives are a well-established class of herbicides that act as synthetic auxins. The introduction of an aryl group at the 6-position of the picolinic acid core has been shown to be a successful strategy for discovering novel synthetic auxin herbicides.

Potential Mechanism of Action: Synthetic Auxin

This compound may mimic the natural plant hormone auxin, indole-3-acetic acid (IAA). It could bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB), leading to the degradation of Aux/IAA transcriptional repressors. This would result in the uncontrolled expression of auxin-responsive genes, causing abnormal plant growth and ultimately leading to the death of susceptible plant species.

The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to Novel Picolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, an isomer of nicotinic acid, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, paving the way for the development of new therapeutic agents with improved potency and reduced toxicity.[1] This technical guide provides a comprehensive overview of recent discoveries in novel picolinic acid derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Novel Picolinic Acid Derivatives

The versatile structure of picolinic acid allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives with a wide range of biological activities. Below are detailed protocols for the synthesis of select novel picolinic acid derivatives that have shown significant promise in preclinical studies.

Synthesis of Anticancer Picolinic Acid Derivatives

This protocol outlines a two-step synthesis of a picolinic acid derivative incorporating a 1,3,4-oxadiazole moiety, a common pharmacophore in anticancer agents.

Step 1: Synthesis of Picolinic Acid Hydrazide

-

Materials: Ethyl picolinate, Hydrazine hydrate (80%), Absolute ethanol.

-

Procedure:

-

Dissolve ethyl picolinate in absolute ethanol.

-

Add hydrazine hydrate (80%) to the solution.

-

Reflux the reaction mixture for 7 hours.

-

Distill off the excess solvent.

-

Filter the residue, wash with water, and recrystallize from ethanol to obtain picolinic acid hydrazide.

-

Step 2: Synthesis of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)pyridine

-

Materials: Picolinic acid hydrazide, Carbon disulfide, Potassium hydroxide, Absolute ethanol.

-

Procedure:

-

Dissolve picolinic acid hydrazide in absolute ethanol.

-

Add potassium hydroxide and carbon disulfide to the solution.

-

Reflux the mixture until the evolution of hydrogen sulfide ceases.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid.

-

Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 2-(5-mercapto-1,3,4-oxadiazol-2-yl)pyridine.

-

This protocol describes a general method for synthesizing N-methyl-picolinamide-4-thiol derivatives, which have shown potent antitumor activities.

-

Materials: 2-Picolinic acid, Thionyl chloride (SOCl₂), Methylamine, 4-Aminothiophenol, Potassium tert-butoxide, N,N-Dimethylformamide (DMF), Potassium carbonate.

-

Procedure:

-

Synthesize 4-chloro-N-methylpicolinamide from 2-picolinic acid by reacting with thionyl chloride followed by methylamine.

-

Dissolve 4-aminothiophenol in dry DMF and add potassium tert-butoxide. Stir the mixture at room temperature.

-

To this mixture, add the synthesized 4-chloro-N-methylpicolinamide and potassium carbonate.

-

Stir the reaction at 85°C under a nitrogen atmosphere for 15 hours.

-

Cool the mixture to room temperature and perform an aqueous workup with ethyl acetate and brine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-methyl-picolinamide-4-thiol derivative.[2]

-

Synthesis of Herbicidal Picolinic Acid Derivatives

This protocol details the synthesis of picolinic acid derivatives with potent herbicidal activity.

-

Materials: Substituted acetophenone, Diethyl oxalate, Sodium ethoxide, Hydrazine hydrate, N-Bromosuccinimide (NBS), 4-amino-3,5,6-trichloropicolinic acid, Cesium carbonate, Acetonitrile.

-

Procedure:

-

Synthesize the substituted 1,3-diketone by reacting a substituted acetophenone with diethyl oxalate in the presence of sodium ethoxide.

-

React the resulting diketone with hydrazine hydrate to form the corresponding pyrazole.

-

Brominate the pyrazole using N-bromosuccinimide.

-

In a separate reaction, couple the brominated pyrazole with 4-amino-3,5,6-trichloropicolinic acid in the presence of cesium carbonate in acetonitrile to yield the final product.

-

Biological Evaluation Protocols

Standardized protocols are crucial for the accurate assessment of the biological activities of novel picolinic acid derivatives.

In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Treat the cells with various concentrations of the picolinic acid derivatives and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Western blotting is used to detect specific proteins in a sample and can be used to assess the induction of apoptosis.

-

Procedure:

-

Treat cancer cells with the picolinic acid derivative at its IC50 concentration for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

-

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

-

Procedure:

-

Treat cells with the picolinic acid derivative.

-

Lyse the cells and incubate the lysate with a caspase-specific substrate conjugated to a fluorophore or a chromophore.

-

Cleavage of the substrate by active caspases releases the reporter molecule.

-

Measure the fluorescence or absorbance using a plate reader.

-

Quantify the caspase activity relative to a control.[1]

-

Herbicidal Activity

This assay assesses the effect of picolinic acid derivatives on the root growth of a model plant, such as Arabidopsis thaliana.

-

Procedure:

-

Sterilize and germinate Arabidopsis thaliana seeds on a growth medium.

-

Transfer seedlings to plates containing various concentrations of the picolinic acid derivative.

-

Incubate the plates vertically in a growth chamber for a specified period.

-

Measure the primary root length of the seedlings.

-

Calculate the percentage of root growth inhibition compared to a control and determine the IC50 value.

-

Quantitative Data Summary

The following tables summarize the quantitative data for select novel picolinic acid derivatives, highlighting their potential as therapeutic agents.

Table 1: In Vitro Anticancer Activity of Novel Picolinic Acid Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 5 | A549 (Lung) | MTT | 99.93 | [3] |

| Compound 6p | HepG2 (Liver) | MTT | <10 | [2] |

| HCT-116 (Colon) | MTT | <10 | [2] | |

| SW480 (Colon) | MTT | <10 | [2] | |

| SPC-A1 (Lung) | MTT | <10 | [2] | |

| A375 (Melanoma) | MTT | <10 | [2] | |

| Compound 8l | A549 (Lung) | CCK | 12.5-25.6 | [4] |

| HepG2 (Liver) | CCK | 18.2-37.2 | [4] | |

| Compound 7h | A549 (Lung) | Cytotoxicity | - | [5] |

| Compound 9a | A549 (Lung) | Cytotoxicity | - | [5] |

| Compound 9l | A549 (Lung) | Cytotoxicity | - | [5] |

Table 2: Enzyme Inhibitory Activity of Novel Picolinic Acid Derivatives

| Compound ID | Target Enzyme | Assay | IC50 (nM) | Reference |

| Compound 8l | VEGFR-2 | Kinase Assay | 290 | [4] |

| Compound 7h | VEGFR-2 | Kinase Assay | 87 | [5] |

| Compound 9a | VEGFR-2 | Kinase Assay | 27 | [5] |

| Compound 9l | VEGFR-2 | Kinase Assay | 94 | [5] |

| Compound 6p | Aurora-B Kinase | Kinase Assay | Selective Inhibition | [2] |

Table 3: Herbicidal Activity of Novel Picolinic Acid Derivatives

| Compound ID | Plant Species | Assay | IC50 (µM) | Reference |

| Compound V-7 | Arabidopsis thaliana | Root Growth Inhibition | 45 times lower than halauxifen-methyl | [6] |

| Compound V-8 | Broadleaf Weeds | Post-emergence | Better than picloram at 300 g/ha | [6] |

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which novel picolinic acid derivatives exert their biological effects is crucial for their development as therapeutic agents. The following diagrams illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathway Diagrams

Experimental Workflow Diagram

Conclusion

The discovery of novel picolinic acid derivatives represents a significant advancement in the quest for new and effective therapeutic agents. The versatility of the picolinic acid scaffold allows for the generation of a vast chemical space, leading to the identification of compounds with potent and selective activities against a range of diseases, including cancer and agricultural pests. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of next-generation drugs with improved clinical outcomes.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. atcc.org [atcc.org]

- 5. texaschildrens.org [texaschildrens.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Introduction: The Strategic Importance of the Trifluoromethyl Group

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Picolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role the trifluoromethyl (CF₃) group plays in modifying the characteristics of picolinic acid derivatives. The introduction of this unique functional group significantly influences the physicochemical properties, biological activity, and pharmacokinetic profiles of the parent molecule, making it a key strategy in modern drug discovery and agrochemical development.

The incorporation of fluorine and fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal chemistry. Among these, the trifluoromethyl group stands out for its profound impact on a molecule's properties. The CF₃ group is a potent electron-withdrawing substituent that can dramatically alter the electron density distribution within a molecule. This electronic modulation influences a molecule's pKa, its capacity to form hydrogen bonds, and its binding affinity to biological targets.

Furthermore, the trifluoromethyl group significantly increases lipophilicity, which can enhance a molecule's ability to cross biological membranes, leading to improved absorption and distribution. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation. This often results in a longer half-life for drugs containing this moiety, potentially reducing dosing frequency and associated side effects.

This guide will delve into the specific effects of the trifluoromethyl group on picolinic acid derivatives, presenting key data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Physicochemical Properties of Trifluoromethylated Picolinic Acid Derivatives

The introduction of a trifluoromethyl group to the picolinic acid scaffold imparts significant changes to its physicochemical characteristics. These changes are fundamental to the enhanced biological activity and improved pharmacokinetic profiles observed in many of these derivatives.

Electron-Withdrawing Nature

The three highly electronegative fluorine atoms make the trifluoromethyl group a strong electron-withdrawing moiety. This property significantly influences the electronic distribution within the picolinic acid ring system, affecting the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. This can, in turn, modulate the binding interactions with biological targets.

Lipophilicity

The trifluoromethyl group is highly lipophilic, and its incorporation into a picolinic acid derivative generally increases the overall lipophilicity of the molecule. This enhanced lipophilicity can facilitate the passage of the molecule through biological membranes, a critical factor for drug absorption and bioavailability.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability often leads to a longer in vivo half-life of the compound, a desirable characteristic for therapeutic agents.

Data Presentation: Physicochemical Properties

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | C₇H₄F₃NO₂ | 191.11 | 133-137 | |

| 6-Methyl-3-(trifluoromethyl)picolinic acid | C₈H₆F₃NO₂ | 205.14 | - | |

| 3-Methoxy-6-(trifluoromethyl)picolinic acid | C₈H₆F₃NO₃ | 221.14 | - | |

| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 193-197 | |

| 3-Chloro-5-(trifluoromethyl)picolinic Acid | C₇H₃ClF₃NO₂ | 225.55 | - |

Biological Activities and Therapeutic Applications

The unique physicochemical properties conferred by the trifluoromethyl group translate into a wide range of biological activities. Trifluoromethylated picolinic acid derivatives have been investigated and developed as potent therapeutic agents and agrochemicals.

Enhanced Bioavailability and Efficacy

The increased lipophilicity and metabolic stability of trifluoromethylated picolinic acid derivatives often lead to improved bioavailability and overall efficacy. These compounds can more readily reach their biological targets and remain active for longer periods.

Modulation of Target Binding

The electron-withdrawing nature of the CF₃ group can alter the electronic landscape of the picolinic acid scaffold, leading to modified binding affinities and selectivities for specific enzymes or receptors.

Notable Examples

-

Sorafenib: A multi-kinase inhibitor approved for the treatment of certain types of cancer, Sorafenib contains a trifluoromethylphenyl moiety linked to a picolinamide scaffold. It targets the Raf/Mek/Erk signaling pathway, inhibiting tumor cell proliferation and angiogenesis.

-

Agrochemicals: Several herbicides and pesticides incorporate the trifluoromethylpyridine motif. These compounds often exhibit enhanced potency and target specificity.

Data Presentation: Biological Activity

| Compound | Target/Activity | IC₅₀/EC₅₀ | Cell Line/Organism | Reference |

| Sorafenib | Raf/Mek/Erk pathway inhibitor | - | Various cancer cell lines | |

| Trifluoromethylpyridine derivatives | Anti-Chlamydia trachomatis | - | Chlamydia trachomatis | |

| Picolinic acid derivative (Compound 5) | Anticancer, induces apoptosis | - | A549 lung cancer cells |

Synthesis of Trifluoromethylated Picolinic Acid Derivatives

Several synthetic strategies have been developed for the introduction of a trifluoromethyl group onto the picolinic acid ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches

-

Chlorine/Fluorine Exchange: This method involves the reaction of a trichloromethylpyridine derivative with a fluorinating agent to produce the corresponding trifluoromethylpyridine.

-

Cyclocondensation Reactions: Trifluoromethyl-containing building blocks can be used in cyclocondensation reactions to construct the trifluoromethyl-substituted pyridine ring.

-

Direct Trifluoromethylation: This approach involves the direct introduction of a trifluoromethyl group onto the pyridine ring using a trifluoromethylating agent.

Experimental Protocols

4.1.1. General Synthesis of Activated Picolinate Esters

This protocol describes a general method for the synthesis of activated picolinate esters, which are versatile intermediates for the preparation of amides and other derivatives.

Materials:

-

Picolinic acid derivative

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Appropriate alcohol or phenol (e.g., N-hydroxysuccinimide)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride (excess).

-

Allow the reaction to proceed at room temperature until gas evolution ceases and the acid has completely dissolved.

-

Remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.

-

Filter the crude product, wash with diethyl ether, and dry under vacuum.

-

Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

-

Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate in vacuo.

-

The crude ester can be purified by recrystallization or column chromatography.

4.1.2. Synthesis of a Novel Picolinic Acid Derivative (Compound 5 from a study)

The following is an example of a multi-step synthesis to generate a bioactive picolinic acid derivative.

Synthesis of N'-(4-fluorophenyl)picolinohydrazonamide (Intermediate):

-

A mixture of picolinohydrazide (1 eq.) and 4-fluorobenzaldehyde (1 eq.) in ethanol was refluxed for 4 hours.

-

The reaction mixture was cooled, and the resulting precipitate was filtered, washed with cold ethanol, and dried to yield the intermediate.

Synthesis of 2-(1-(2-(4-fluorobenzylidene)hydrazinyl)-1-oxopropan-2-yl)isoindoline-1,3-dione (Final Compound):

-

To a solution of the intermediate hydrazone in DMF, phthalic anhydride and a catalytic amount of triethylamine were added.

-

The mixture was stirred at room temperature for 24 hours.

-

The reaction mixture was poured into ice-water, and the precipitate was collected by filtration, washed with water, and recrystallized from ethanol.

Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethylated picolinic acid derivatives are mediated through their interaction with various cellular signaling pathways. The specific pathway targeted depends on the overall structure of the molecule.

Inhibition of Kinase Signaling Cascades

As exemplified by Sorafenib, trifluoromethylated picolinic acid derivatives can act as potent kinase inhibitors. By blocking key kinases in signaling pathways like the Raf/Mek/Erk pathway, these compounds can halt cell proliferation and angiogenesis in cancer cells.

Caption: Inhibition of the Raf/Mek/Erk pathway by Sorafenib.

Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress

Some picolinic acid derivatives have been shown to induce apoptosis in cancer cells by triggering the ER stress pathway. This involves the activation of specific caspases, such as caspase-4, which is a key initiator of ER stress-mediated apoptosis.

Caption: ER stress-mediated apoptosis induced by a picolinic acid derivative.

Suppression of T-Cell Proliferation via c-Myc Inhibition

Picolinic acid itself has been shown to suppress the proliferation of CD4+ T cells by inhibiting the phosphorylation of the c-Myc oncoprotein, a key regulator of cell cycle progression and metabolism. This suggests a potential immunomodulatory role for picolinic acid derivatives.

Caption: Inhibition of T-cell proliferation by a picolinic acid derivative.

Experimental Workflows

The development of novel trifluoromethylated picolinic acid derivatives follows a structured workflow from initial synthesis to comprehensive biological evaluation.

Caption: General experimental workflow for the development of trifluoromethylated picolinic acid derivatives.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for the design and optimization of picolinic acid derivatives. Its unique electronic and steric properties profoundly influence the physicochemical characteristics of the parent molecule, leading to enhanced metabolic stability, increased lipophilicity, and modulated target interactions. These modifications have resulted in the successful development of trifluoromethylated picolinic acid derivatives as effective drugs and agrochemicals. A thorough understanding of the structure-activity relationships conferred by the CF₃ group will continue to drive the innovation of novel and improved bioa

Spectroscopic Profile of 6-(4-(trifluoromethyl)phenyl)picolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-(4-(trifluoromethyl)phenyl)picolinic acid. Due to the absence of a single, complete dataset for this specific compound in publicly available literature, this document compiles representative spectroscopic data from closely related analogs and provides generalized experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by offering insights into the expected spectral characteristics and the methodologies for their determination. The presented data includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

This compound belongs to the class of 6-aryl-picolinic acids, which are recognized for their diverse applications, including their use as herbicides and as intermediates in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a molecule of interest in drug discovery. Spectroscopic characterization is fundamental for the unambiguous identification and purity assessment of such compounds. This guide outlines the expected spectroscopic data and the detailed experimental procedures for their acquisition.

Spectroscopic Data

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-3 (Pyridine) |

| ~7.95 | t | 1H | H-4 (Pyridine) |

| ~7.80 | d | 2H | H-2', H-6' (Phenyl) |

| ~7.70 | d | 1H | H-5 (Pyridine) |

| ~7.65 | d | 2H | H-3', H-5' (Phenyl) |

| ~13.5 | br s | 1H | -COOH |

Note: Predicted values are based on general knowledge of similar structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | -COOH |

| ~158.0 | C-6 (Pyridine) |

| ~148.0 | C-2 (Pyridine) |

| ~140.0 | C-4' (Phenyl) |

| ~139.0 | C-4 (Pyridine) |

| ~131.0 (q) | -CF₃ |

| ~129.0 | C-2', C-6' (Phenyl) |

| ~126.0 (q) | C-3', C-5' (Phenyl) |

| ~125.0 | C-3 (Pyridine) |

| ~123.0 | C-5 (Pyridine) |

| ~124.0 (q) | C-1' (Phenyl) |

Note: Predicted values are based on general knowledge of similar structures. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the CF₃ group.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62.0 | s | -CF₃ |

Note: Predicted values are based on general knowledge of similar structures. The chemical shift is relative to a standard such as CFCl₃.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |

| Electrospray Ionization (ESI) | Positive | 284.05 | - |

| Electrospray Ionization (ESI) | Negative | - | 282.04 |

Note: The molecular formula of this compound is C₁₃H₈F₃NO₂ and its molecular weight is 283.21 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1580 | Medium | C=C and C=N stretch (Aromatic rings) |

| 1350-1150 | Strong | C-F stretch (Trifluoromethyl group) |

| 1100-1000 | Strong | C-O stretch (Carboxylic acid) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 6: UV-Vis Spectroscopy Data

| λmax (nm) | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ~250-260 | Ethanol | Not Available |

| ~290-300 | Ethanol | Not Available |

Note: The exact λmax and molar absorptivity are dependent on the solvent and concentration.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency. Chemical shifts are referenced to an external standard like CFCl₃.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For transmission IR, the sample can be prepared as a KBr pellet.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to determine the molar absorptivity.

-

Analysis: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

The Evolving Landscape of Drug Discovery and Agrochemicals: A Technical Guide to Trifluoromethyl-Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethyl-substituted pyridines (TFMPs) represent a cornerstone in modern medicinal chemistry and agrochemical development. The strategic incorporation of the trifluoromethyl (CF₃) group onto the pyridine scaffold imparts a unique combination of physicochemical properties that profoundly enhance molecular stability, lipophilicity, and biological activity. This technical guide provides an in-depth exploration of the fundamental properties of TFMPs, offering a critical resource for scientists engaged in the design and synthesis of next-generation bioactive molecules.

Core Physicochemical Properties: The Trifluoromethyl Advantage

The trifluoromethyl group is a powerful bioisostere for other atoms and groups, but its unique electronic characteristics set it apart. Unlike a single fluorine atom, the CF₃ group acts as a strong electron-withdrawing group, significantly influencing the properties of the parent pyridine ring.[1] This modification is crucial for enhancing drug absorption, metabolic stability, and overall efficacy. The combination of the unique properties of the fluorine atom and the characteristics of the pyridine moiety is thought to be the source of the biological activities of TFMP derivatives.[1]

Key quantitative physicochemical parameters for trifluoromethylpyridines are summarized below.

| Property | Value / Range | Significance in Drug/Agrochemical Design |

| Electronic Effect | ||

| Hammett Constant (σₚ) of -CF₃ | 0.54[1] | Indicates strong electron-withdrawing nature, which alters the reactivity and basicity of the pyridine ring.[1] |

| Electronegativity of -CF₃ group | 3.46[1] | Influences intermolecular interactions and binding affinity to biological targets.[2] |

| Acidity | ||

| pKa of 3-(Trifluoromethyl)pyridinium | 2.84 | The electron-withdrawing CF₃ group reduces the basicity of the pyridine nitrogen, lowering the pKa compared to pyridine (pKa ≈ 5.2). This can affect drug-receptor interactions and solubility at physiological pH. |

| Lipophilicity | ||

| Hydrophobic Constant (π) | 1.7 (for 3-TFMP)[3] | The CF₃ group increases lipophilicity, which can enhance membrane permeability and improve absorption and distribution.[2] |

| Structural & Spectroscopic | ||

| Van der Waals Radius of Fluorine | 1.47 Å[1] | Fluorine's small size allows it to replace hydrogen (1.20 Å) with minimal steric perturbation.[1] |

| ¹⁹F NMR Chemical Shift | ~ -62 to -68 ppm (vs. CFCl₃) | Highly sensitive to the local electronic environment, making ¹⁹F NMR a powerful tool for studying protein binding and conformational changes.[4] |

| Boiling Point (3-TFMP) | 113-115 °C[5] | Basic physical property for handling and purification. |

| Density (3-TFMP) | 1.276 g/mL at 25 °C[5] | Basic physical property for handling and purification. |

Synthesis of Trifluoromethyl-Substituted Pyridines

The synthesis of TFMPs is a critical aspect of their application. Several robust methods have been developed, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.[1] The three primary strategies are: chlorine/fluorine exchange, cyclocondensation using CF₃-building blocks, and direct trifluoromethylation.[1]

Chlorine/Fluorine Exchange

This is a widely used industrial method, particularly for high-demand intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1] The process typically involves the chlorination of a picoline (methylpyridine) derivative to form a trichloromethylpyridine, followed by a halogen exchange (HALEX) reaction using hydrogen fluoride (HF).[1]

Cyclocondensation Reactions

This "bottom-up" approach constructs the pyridine ring from smaller, acyclic trifluoromethyl-containing building blocks.[6] A prominent example is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a trifluoromethyl-substituted ethynylketone.[2][7] This method offers high versatility for producing polysubstituted TFMPs.[8]

Direct Trifluoromethylation

This strategy involves the direct introduction of a CF₃ group onto a pre-existing pyridine ring. While conceptually straightforward, it often requires specialized reagents and conditions. Methods may employ trifluoromethyl active species like trifluoromethyl copper, which can react with halopyridines.[1]

The following diagram provides a high-level overview of these synthetic strategies.

Caption: High-level overview of the primary synthetic routes to trifluoromethyl-substituted pyridines.

Reactivity Profile

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SₙAr) , especially when the CF₃ group is positioned ortho or para to a leaving group (e.g., a halogen).[9][10]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] This increased susceptibility to nucleophilic attack is a key feature of TFMP chemistry, enabling further functionalization and influencing the metabolic pathways of TFMP-containing compounds.[1]

Caption: Mechanism of nucleophilic aromatic substitution (SNAr) on an activated TFMP ring.

Applications in Pharmaceuticals and Agrochemicals

TFMPs are integral components of numerous commercial products and clinical candidates. The CF₃ group often enhances binding affinity, improves metabolic stability, and increases cell permeability.[2]

| Compound | CF₃ Position | Class | Application / Target |

| Pharmaceuticals | |||

| Leniolisib (CDZ173) | 5 | Immunomodulator | Selective PI3Kδ inhibitor for immunodeficiency disorders.[11] |

| Tavapadon (CVL-751) | 3 | Neurological | Dopamine D1/D5 receptor agonist for Parkinson's disease. |

| Agrochemicals | |||

| Fluazifop-butyl | 5 | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor.[3] |

| Fluazinam | 5 | Fungicide | Uncoupler of oxidative phosphorylation.[6] |

| Chlorfluazuron | 5 | Insecticide | Chitin biosynthesis inhibitor (Insect Growth Regulator).[1] |

| Flonicamid | 4 | Insecticide | Chordotonal organ modulator for aphid control.[1] |

| Flupyrsulfuron-methyl | 6 | Herbicide | Acetolactate synthase (ALS) inhibitor. |

Signaling Pathway Example: Leniolisib and the PI3Kδ Pathway

Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[12] In certain immunodeficiencies, such as Activated PI3K Delta Syndrome (APDS), gain-of-function mutations lead to hyperactivation of this pathway.[6] Leniolisib acts by blocking the catalytic activity of PI3Kδ, thereby downregulating the downstream signaling cascade that involves PIP₃, AKT, and mTOR, which helps normalize immune cell function.[6][12]

Caption: Leniolisib selectively inhibits PI3Kδ, blocking the conversion of PIP2 to PIP3 and downstream signaling.

Key Experimental Protocols

Detailed and reproducible synthetic procedures are paramount for research and development. Below are representative protocols for the synthesis of key TFMP intermediates.

Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Chlorination and Fluorination

This multi-step process is a common industrial route starting from a substituted picoline.

Step 1: Side-Chain Chlorination of 2-chloro-5-methylpyridine

-

Charge a reaction vessel suitable for photochemical reactions with 2-chloro-5-methylpyridine and an appropriate solvent (e.g., carbon tetrachloride or o-dichlorobenzene).

-

Initiate stirring and heat the mixture to reflux (e.g., 80-140 °C).

-

Introduce chlorine gas into the refluxing solution while irradiating with a UV lamp. Add a radical initiator (e.g., azobisisobutyronitrile, AIBN) in portions throughout the reaction.

-

Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, stop the chlorine feed and purge the system with nitrogen gas to remove excess chlorine and HCl.

-

Remove the solvent under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine.

Step 2: Ring Chlorination of 2-chloro-5-(trichloromethyl)pyridine

-

Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to a suitable pressure vessel (autoclave).

-

Add a Lewis acid catalyst, such as antimony trichloride (SbCl₃) or iron(III) chloride (FeCl₃).[13]

-

Pressurize the vessel with chlorine gas.

-

Heat the mixture to 140-175 °C for several hours, monitoring the internal pressure.[5]

-

After cooling, carefully vent the excess chlorine through a scrubber.

-

The crude product, 2,3-dichloro-5-(trichloromethyl)pyridine, can be purified or used directly in the next step.

Step 3: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

-

Charge a pressure-resistant reactor (autoclave) suitable for handling HF with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalyst such as iron(III) chloride.[5]

-

Carefully add anhydrous hydrogen fluoride (HF).

-

After cooling, carefully vent the gaseous byproducts (HCl) through a caustic scrubber.

-

Quench the crude reaction mixture by dissolving it in a solvent like dichloromethane and washing carefully with aqueous base (e.g., 1M NaOH) and water.[5]

-

Dry the organic phase, remove the solvent, and purify the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, by distillation.

Caption: Workflow for the multi-step synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Protocol: General Procedure for Bohlmann-Rahtz Pyridine Synthesis

This protocol describes a one-pot acid-catalyzed method for synthesizing polysubstituted pyridines.[14]

-

To a solution of the β-enamino ester or ketone (1.0 equivalent) in a suitable solvent (e.g., toluene or ethanol) in a round-bottom flask, add the trifluoromethyl-α,β-ynone (1.0-1.2 equivalents).

-

Add a catalyst, such as zinc bromide (ZnBr₂), ytterbium triflate (Yb(OTf)₃), acetic acid, or Amberlyst 15 ion-exchange resin (e.g., 15-20 mol%).[2][14]

-

Heat the reaction mixture to the required temperature (can range from 50 °C to reflux, depending on the catalyst) and stir for several hours (e.g., 2-24 h).[14]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. If using a solid resin catalyst, filter it off and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired polysubstituted trifluoromethylpyridine.

References

- 1. scribd.com [scribd.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. colorado.edu [colorado.edu]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 8. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Leniolisib for Activated PI3K Delta Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. Interim Analysis: Open-Label Extension Study of Leniolisib for Patients with APDS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 13. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 14. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

A Preliminary Investigation of 6-Aryl-Substituted Picolinic Acid Analogs as Novel Herbicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of a promising class of 6-phenylpicolinic acid analogs, specifically 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids and related heterocyclic derivatives. Recent research has identified these compounds as potent herbicides acting as synthetic auxins. This document summarizes their synthesis, biological activity, mechanism of action, and provides detailed experimental protocols for their evaluation.

Synthesis of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analogs

The synthesis of the target compounds is achieved through a multi-step process, commencing from commercially available starting materials. A generalized synthetic workflow is outlined below. The key steps involve the formation of a pyrazole ring, which is subsequently coupled to the picolinic acid backbone.

Biological Activity and Structure-Activity Relationship

The herbicidal activity of these picolinic acid analogs has been primarily evaluated by measuring the inhibition of root growth in Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of their potency. The data reveals that the nature and substitution pattern on the aryl ring significantly influence the herbicidal activity.

Table 1: Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analogs against Arabidopsis thaliana Root Growth

| Compound ID | Aryl Substituent (R) | IC50 (µM)[1][2] |

| V-1 | 4-F | 0.052 |

| V-2 | 2,4-di-F | 0.015 |

| V-3 | 2,4-di-Cl | 0.024 |

| V-4 | 4-Cl | 0.048 |

| V-5 | 4-Br | 0.055 |

| V-6 | 4-CH3 | 0.10 |

| V-7 | 2-F, 4-Cl | 0.004 |

| V-8 | 2-F, 4-Br | 0.012 |

| Picloram | (Reference) | 0.19 |

| Halauxifen-methyl | (Reference) | 0.18 |

Note: The presented data is a selection from published studies for illustrative purposes. For a comprehensive list of all analogs and their activities, please refer to the cited literature.[1][2]

The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, particularly halogens, at the 2 and 4 positions of the phenyl ring enhance herbicidal potency. Compound V-7 , with a 2-fluoro, 4-chloro substitution, was found to be exceptionally potent, with an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl.[2]

Mechanism of Action: Synthetic Auxin Pathway

These novel 6-aryl-picolinic acid compounds function as synthetic auxin herbicides.[1][3] They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The molecular target for these herbicides is the auxin co-receptor complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB). The picolinic acid analog binds to the TIR1/AFB receptor, promoting its interaction with Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors derepresses the expression of auxin-responsive genes, causing the observed herbicidal effects.[1][4]

Experimental Protocols

General Synthesis of 4-amino-3,5-dichloro-6-(5-aryl-1H-pyrazol-1-yl)picolinonitrile (Intermediate)[1]

-

Preparation of 5-Aryl-1H-pyrazole: A mixture of the appropriate aryl methyl ketone (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq.) is heated at 120 °C for 8 hours. After cooling, the mixture is concentrated under reduced pressure. The residue is dissolved in ethanol, and hydrazine hydrate (85%, 1.2 eq.) is added. The solution is stirred at room temperature for 5 hours. The solvent is removed under vacuum, and the residue is purified by column chromatography to yield the 5-aryl-1H-pyrazole.

-

Coupling Reaction: To a solution of 4-amino-3,5,6-trichloropicolinonitrile (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the 5-aryl-1H-pyrazole (1.1 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).

-

The reaction mixture is stirred at 80 °C for 4-6 hours, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the intermediate product.

Hydrolysis to 6-(5-Aryl-1-pyrazolyl)-2-picolinic Acid (Final Product)[1]

-

The intermediate picolinonitrile (1.0 eq.) is suspended in a mixture of ethanol and water.

-

Sodium hydroxide (NaOH) (5.0 eq.) is added, and the mixture is heated to reflux for 12 hours.

-

After cooling, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid (HCl).

-

The precipitate formed is collected by filtration, washed with water, and dried to yield the final 6-(5-aryl-1-pyrazolyl)-2-picolinic acid analog.

Arabidopsis thaliana Root Growth Inhibition Assay[1][2]

-

Arabidopsis thaliana seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar plates.

-

The plates are stratified at 4 °C for 2 days in the dark to synchronize germination.

-

Plates are then transferred to a growth chamber and incubated vertically for 3 days.

-

Seedlings with a root length of approximately 0.5 cm are transferred to new MS agar plates containing various concentrations of the test compounds (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%).

-

The plates are incubated vertically in the growth chamber for an additional 5-7 days.

-

The root length of the seedlings is measured, and the inhibition rate is calculated relative to a solvent control.

-

The IC50 values are determined by plotting the inhibition rate against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid framework represents a highly promising scaffold for the development of novel synthetic auxin herbicides. The readily accessible synthesis and the high potency demonstrated by certain analogs, such as compound V-7 , warrant further investigation. Future research should focus on optimizing the substitution pattern on the aryl ring to enhance herbicidal activity and selectivity, as well as conducting comprehensive studies on their environmental fate and toxicological profiles. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective weed management solutions.

References

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Exploration of 6-(4-(Trifluoromethyl)phenyl)picolinic Acid: A Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible research specifically detailing the biological activities, experimental protocols, and signaling pathways of 6-(4-(trifluoromethyl)phenyl)picolinic acid is limited. This document, therefore, presents a theoretical framework based on the known properties of its constituent chemical moieties—the picolinic acid scaffold and the 4-(trifluoromethyl)phenyl group—to guide future research and drug discovery efforts. All presented data and protocols are derived from studies on structurally related compounds and should be considered predictive rather than established for the title compound.

Core Compound Overview

This compound is a bifunctional molecule featuring a picolinic acid core, a known metal chelator and a privileged scaffold in medicinal chemistry, linked to a 4-(trifluoromethyl)phenyl group at the 6-position. The trifluoromethyl group is a common bioisostere for a methyl or chloro group, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The unique combination of these two moieties suggests a high potential for diverse biological activities.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₃H₈F₃NO₂ | - |

| Molecular Weight | 283.21 g/mol | - |

| XLogP3 | 3.5 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Postulated Biological Activities and Therapeutic Potential

Based on the known pharmacology of related structures, this compound is hypothesized to exhibit activity in several key therapeutic areas:

-

Oncology: The 6-phenylpicolinic acid scaffold has been investigated for its anticancer properties. The trifluoromethylphenyl group is a common feature in many approved and investigational cancer drugs, often contributing to enhanced potency and favorable pharmacokinetic profiles.

-

Inflammation and Immunology: Picolinic acid itself is an endogenous metabolite of tryptophan and has been shown to possess immunomodulatory effects. Phenylpicolinic acid derivatives have been explored for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production.

-

Neuroscience: The ability of small molecules to modulate neuroinflammation is a key area of research in neurodegenerative diseases. The structural motifs present in the title compound suggest potential for interaction with neurological targets.

Theoretical Experimental Evaluation

To investigate the therapeutic potential of this compound, a tiered experimental approach is proposed. The following sections outline hypothetical experimental protocols based on methodologies commonly used for analogous compounds.

Synthesis of this compound

A plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds.

Diagram 1: Proposed Synthetic Workflow for this compound

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

To a degassed solution of 6-chloropicolinic acid (1 equivalent) and 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and water, add potassium carbonate (3 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Heat the reaction mixture to 90°C and stir under an inert atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Anticancer Activity Screening

The potential cytotoxic effects of the compound can be initially assessed against a panel of human cancer cell lines.

Table 2: Hypothetical IC₅₀ Values for this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |

| A549 | Lung Carcinoma | 5 - 20 |

| MCF-7 | Breast Adenocarcinoma | 10 - 50 |

| HCT116 | Colon Carcinoma | 2 - 15 |

| U87-MG | Glioblastoma | 15 - 60 |

Experimental Protocol: MTT Assay for Cell Viability

-

Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Diagram 2: Workflow for In Vitro Anti-Inflammatory Assay

Caption: Workflow for nitric oxide inhibition assay.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells into 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

Postulated Signaling Pathway Interactions

Given the structural alerts, this compound could potentially modulate key signaling pathways implicated in cancer and inflammation.

Diagram 3: Hypothesized Modulation of the NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway.

The activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central event in the inflammatory response. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key kinases in this pathway, such as the IκB kinase (IKK) complex, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Future Directions and Conclusion

The theoretical framework presented here provides a roadmap for the systematic evaluation of this compound. The synthesis and subsequent in vitro and in vivo testing are crucial next steps to validate these hypotheses. Further studies should focus on elucidating the precise molecular targets and mechanisms of action. The unique structural features of this compound warrant a thorough investigation into its potential as a novel therapeutic agent in oncology, inflammation, and neurodegenerative diseases. The data generated from these proposed studies will be instrumental in building a comprehensive understanding of this promising molecule and its potential for clinical development.

Methodological & Application

Application Notes and Protocols for 6-(4-(trifluoromethyl)phenyl)picolinic acid in Enzyme Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a general framework for the investigation of 6-(4-(trifluoromethyl)phenyl)picolinic acid as a potential enzyme inhibitor. The specific biological activities and optimal assay conditions for this compound have not been definitively established in publicly available literature and must be determined experimentally. The proposed target and methodologies are based on the structural characteristics of the molecule and established principles for similar compounds.

Introduction

This compound is a synthetic organic compound featuring a picolinic acid scaffold substituted with a trifluoromethylphenyl group. Picolinic acid and its derivatives are known to exhibit a wide range of biological activities and have been investigated as inhibitors for various enzymes.[1][2][3] The inclusion of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall potency of drug candidates due to its strong electron-withdrawing nature.[4][5]

Given these structural features, this compound is a promising candidate for screening as an inhibitor of enzymes involved in key pathological pathways, particularly those related to inflammation. One such family of enzymes are the cyclooxygenases (COX), which are pivotal in the arachidonic acid cascade.[1]

Hypothesized Mechanism of Action and Signaling Pathway

We hypothesize that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[6][7] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammatory responses. Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

The proposed site of action for this compound is within the arachidonic acid signaling pathway, where it would block the synthesis of pro-inflammatory prostaglandins.

Data Presentation: Illustrative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter.

The following table presents hypothetical IC50 values for this compound against human COX-1 and COX-2. These values are for illustrative purposes only and must be confirmed experimentally. Celecoxib, a known selective COX-2 inhibitor, is included for comparison.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | 15.2 | 0.25 | 60.8 |

| Celecoxib (Reference) | 15.0 | 0.04 | 375 |

Table 1: Illustrative quantitative data for enzyme inhibition. Actual values must be determined empirically.

Experimental Protocol: Fluorescence-Based COX-2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against human recombinant COX-2. The assay measures the peroxidase component of the COX enzyme.[8][9]

4.1. Principle

The peroxidase activity of COX-2 is measured using a non-fluorescent probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP or Amplex® Red), which is oxidized in the presence of horseradish peroxidase (HRP) to the highly fluorescent resorufin. The COX-2 reaction produces prostaglandin G2 (PGG2), which is then reduced to PGH2, providing the necessary substrate for a coupled HRP reaction. The rate of fluorescence increase is proportional to the COX-2 activity. Enzyme inhibitors will decrease the rate of fluorescence generation.[10][11]

4.2. Materials and Reagents

-

Human Recombinant COX-2 Enzyme

-

This compound (Test Inhibitor)

-

Celecoxib (Positive Control Inhibitor)

-

Arachidonic Acid (Substrate)

-

ADHP (Amplex® Red)

-

Horseradish Peroxidase (HRP)

-

Heme

-

Tris-HCl Buffer (100 mM, pH 8.0)

-

Dimethyl Sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation: ~535 nm, Emission: ~590 nm)

4.3. Preparation of Solutions

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Enzyme Solution: Prepare a working solution of human recombinant COX-2 in Assay Buffer. The final concentration should be optimized based on the specific activity of the enzyme lot.

-

Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. Dilute to the desired final concentration in Assay Buffer immediately before use.

-

Inhibitor Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to generate a dose-response curve (e.g., from 100 µM to 0.01 µM). Prepare control inhibitor (Celecoxib) solutions similarly.

-

Detection Mixture: Prepare a working solution in Assay Buffer containing ADHP and HRP at their optimal concentrations. Protect from light.

4.4. Assay Procedure

-

Plate Setup: Add solutions to the wells of a black 96-well plate according to the table below.

| Well Type | Reagent | Volume |

| Blank (No Enzyme) | Assay Buffer | 160 µL |

| Detection Mixture | 20 µL | |

| 100% Activity (Vehicle Control) | Assay Buffer | 150 µL |

| DMSO (Vehicle) | 10 µL | |

| Enzyme Solution | 10 µL | |

| Detection Mixture | 20 µL | |

| Inhibitor Wells | Assay Buffer | 150 µL |

| Inhibitor Solution (Varying Conc.) | 10 µL | |

| Enzyme Solution | 10 µL | |

| Detection Mixture | 20 µL |

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the arachidonic acid substrate solution to each well (except the Blank) to initiate the reaction. The final volume in each well should be 200 µL.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (kinetic mode) every minute for 15-20 minutes.

4.5. Data Analysis

-

Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the therapeutic rationale for using this compound as a COX-2 inhibitor.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

Application Notes and Protocols for 6-(4-(trifluoromethyl)phenyl)picolinic acid and Analogs in Anticancer Research